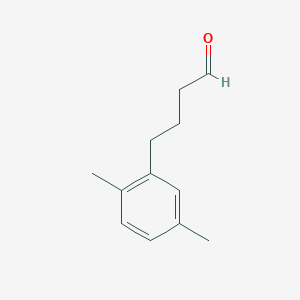

4-(2,5-Dimethylphenyl)butanal

Description

4-(2,5-Dimethylphenyl)butanal is an aromatic aldehyde characterized by a butanal chain (CH₂CH₂CH₂CHO) attached to a 2,5-dimethylphenyl group.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)butanal |

InChI |

InChI=1S/C12H16O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |

InChI Key |

RVOKYNQHQQHVEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Grignard reaction, where 2,5-dimethylbenzyl magnesium bromide reacts with butanal. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 4-(2,5-Dimethylphenyl)butanal may involve large-scale Friedel-Crafts acylation or Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(2,5-Dimethylphenyl)butanoic acid.

Reduction: 4-(2,5-Dimethylphenyl)butanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)butanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The aromatic ring can participate in electrophilic substitution reactions, influenced by the electron-donating methyl groups.

Comparison with Similar Compounds

Ethyl 4-(2,5-Dimethylphenyl)butanoate (S13)

Structure: Ethyl ester derivative with a 2,5-dimethylphenyl group and a butanoate chain. Key Differences:

- Functional Group : The ester group (COOEt) in S13 contrasts with the aldehyde (CHO) in 4-(2,5-dimethylphenyl)butanal. Esters are less reactive toward nucleophilic attack compared to aldehydes, which are highly electrophilic.

- Synthesis : S13 was synthesized in 5.85 mmol scale over 2 hours, yielding a colorless oil . The aldehyde derivative would likely require additional oxidation steps (e.g., using pyridinium chlorochromate).

- Applications : Esters like S13 are intermediates in synthetic pathways, whereas aldehydes may serve as precursors for alcohols, amines, or heterocycles.

Ethyl 4-(2,6-Dimethylphenyl)butanoate (S12)

Structure : Positional isomer of S13, with methyl groups at the 2,6-positions of the phenyl ring.

Key Differences :

- Substituent Effects : The 2,6-dimethyl substitution creates greater steric hindrance around the phenyl ring compared to the 2,5-isomer. This may influence reactivity in cycloadditions or coupling reactions.

- Synthesis : S12 was synthesized in 6.23 mmol scale over 1 hour, suggesting faster reaction kinetics compared to S13 .

Formamidine Derivatives (K.1.27–K.1.35)

Structural Context: The European patent lists formamidine-based compounds (e.g., K.1.27–K.1.35) with substituted phenyl groups and diverse functional moieties . 4-chloro-3-trifluoromethyl) in biological activity. For example, K.1.27 and K.1.28 differ in halogen substitution (Cl vs. F), which could modulate lipophilicity and target binding in agrochemical applications.

Research Findings and Implications

- Synthetic Efficiency: The shorter reaction time for S12 (1 hour vs.

- Functional Group Reactivity : The aldehyde group in 4-(2,5-dimethylphenyl)butanal would enable diverse transformations (e.g., condensation, reduction) compared to the ester derivatives, which are more stable but less reactive.

- Biological Relevance : While the patent compounds (K.1.27–K.1.35) are formamidines with pesticidal activity, the structural similarity of 2,5-dimethylphenyl derivatives underscores the role of aromatic substitution patterns in modulating bioactivity .

Biological Activity

4-(2,5-Dimethylphenyl)butanal is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, anticancer properties, and other relevant biological effects.

Chemical Structure and Synthesis

4-(2,5-Dimethylphenyl)butanal is characterized by a butanal chain attached to a 2,5-dimethylphenyl group. The synthesis of this compound typically involves the use of various organic reactions, including Friedel-Crafts acylation and subsequent modifications to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 4-(2,5-Dimethylphenyl)butanal. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain substituted benzopyran compounds exhibited strong binding affinities to estrogen receptors and demonstrated broad anticancer activity by inhibiting tubulin polymerization, thus delaying mitosis in cancer cells .

- Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | % Growth Inhibition (PGI) |

|---|---|---|

| 4-OMe derivative | MIA PaCa-2 | 91% |

| 2,4-Dimethyl derivative | MIA PaCa-2 | 48% |

| Unsubstituted compound | MIA PaCa-2 | Baseline |

The introduction of electron-donating groups at specific positions on the aromatic ring has been shown to enhance anticancer activity. For example, compounds with methoxy substitutions at the para position exhibited superior efficacy compared to those with halogen substitutions .

Case Studies

A notable case study involved the evaluation of a series of related compounds in vitro against various cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. For example, compounds with additional methyl groups or methoxy groups showed enhanced inhibition rates compared to their simpler analogs .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinities of 4-(2,5-Dimethylphenyl)butanal derivatives to key biological targets such as tubulin. These studies revealed binding affinities ranging from -6.502 to -8.341 kcal/mol, indicating a strong interaction with the target proteins involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.